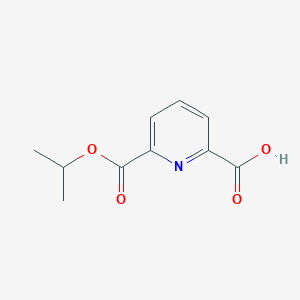
6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid, also known as IPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. IPCA is a pyridine derivative with the molecular formula C12H13NO4 and a molar mass of 239.24 g/mol.
Mecanismo De Acción
The mechanism of action of 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid is its relatively simple synthesis method and high yield of pure product. 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid is also stable under a range of conditions, making it suitable for use in various lab experiments. However, one limitation of 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
Direcciones Futuras
There are several future directions for research on 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid. One area of interest is its potential applications in the treatment of cancer and inflammation. Further studies are needed to elucidate the mechanism of action of 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid and its effects on various signaling pathways. Additionally, studies on the pharmacokinetics and toxicity of 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid in vivo are needed to determine its suitability as a potential drug candidate. Finally, the development of new synthesis methods for 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid may lead to the production of more potent and effective derivatives.
Métodos De Síntesis
6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid can be synthesized using a multistep process that involves the reaction of 2-pyridinecarboxylic acid with isopropyl chloroformate in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to form 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid. This synthesis method has been optimized to produce high yields of pure 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid.
Aplicaciones Científicas De Investigación
6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid has been investigated for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid has been shown to have hypoglycemic effects by increasing insulin sensitivity and reducing glucose levels.
Propiedades
Nombre del producto |
6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid |
|---|---|
Fórmula molecular |
C10H11NO4 |
Peso molecular |
209.2 g/mol |
Nombre IUPAC |
6-propan-2-yloxycarbonylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO4/c1-6(2)15-10(14)8-5-3-4-7(11-8)9(12)13/h3-6H,1-2H3,(H,12,13) |
Clave InChI |
PZOBSGFZRSJVAO-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=CC(=N1)C(=O)O |
SMILES canónico |
CC(C)OC(=O)C1=CC=CC(=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B259438.png)
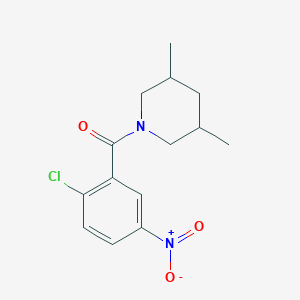
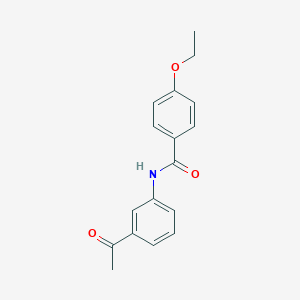
methanone](/img/structure/B259442.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)
![ethyl (2Z)-5-amino-6-cyano-7-(5-methylfuran-2-yl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B259448.png)
![12H-Dibenzo[d,g][1,3]dioxocin-6-carboxylic acid](/img/structure/B259452.png)
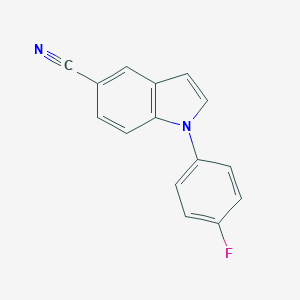
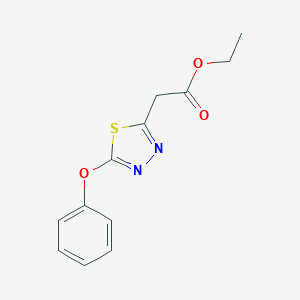
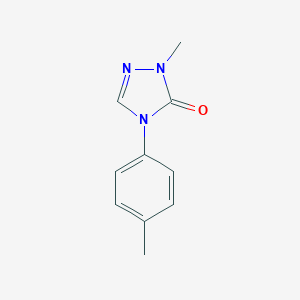
![[3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile](/img/structure/B259480.png)
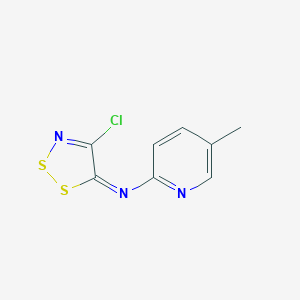
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine](/img/structure/B259487.png)
![Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B259488.png)